Receptor Binding Affinity: Systemin Exhibits Subnanomolar Kd for SYR1 Versus 500-1000 nM IC50 for Antagonist Analogs
Native systemin binds with high affinity to the tomato systemin receptor (SYR1/SR160) with a dissociation constant (Kd) of approximately 1 nM in membrane preparations of Lycopersicon peruvianum, whereas the N-terminal truncated antagonist syst1-14 and the inactive Thr17Ala-substituted analog (syst-Ala-17) compete for binding only with IC50 values of 500 nM and 1000 nM, respectively [1]. This 500- to 1000-fold difference in binding potency establishes that the complete 18-amino-acid sequence is required for high-affinity receptor engagement. Additionally, a separate radioligand binding study using 125I-Tyr-2,Ala-15-systemin reported a Kd of 0.17 nM on intact L. peruvianum suspension cells, confirming subnanomolar receptor affinity [2].
| Evidence Dimension | Receptor binding affinity (Kd) vs antagonist displacement potency (IC50) |
|---|---|
| Target Compound Data | Kd ≈ 1 nM (membrane preparation); Kd = 0.17 nM (intact suspension cells) |
| Comparator Or Baseline | syst1-14 fragment: IC50 = 500 nM; syst-Ala-17 (Thr17Ala): IC50 = 1000 nM |
| Quantified Difference | 500- to 1000-fold higher affinity for native systemin compared to antagonist analogs |
| Conditions | L. peruvianum membrane preparations; radioligand competition binding assay using systemin-125I-iodotyrosine |
Why This Matters
This quantitative affinity differential ensures that only full-length native systemin, not truncated or mutated analogs, achieves the high-occupancy receptor binding required for robust activation of the jasmonate defense signaling cascade at physiologically relevant concentrations.
- [1] Meindl T, Boller T, Felix G. The plant wound hormone systemin binds with the N-terminal part to its receptor but needs the C-terminal part to activate it. Plant Cell. 1998;10(9):1561-1570. View Source
- [2] Scheer JM, Ryan CA. A 160-kD systemin receptor on the surface of Lycopersicon peruvianum suspension-cultured cells. Plant Cell. 1999;11(8):1525-1535. View Source
